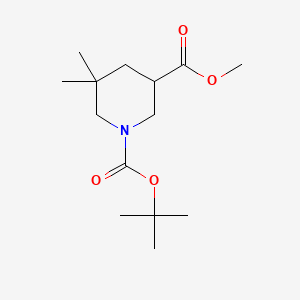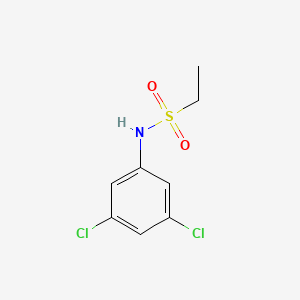
Cinnamyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl ethyl carbonate: is an organic compound with the molecular formula C12H14O3 . It is an ester formed from cinnamyl alcohol and ethyl carbonate. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Carbonylation of Cinnamyl Alcohol: Cinnamyl ethyl carbonate can be synthesized by the carbonylation of cinnamyl alcohol. This reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Cinnamyl ethyl carbonate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound back to cinnamyl alcohol.
Substitution: This compound can participate in substitution reactions, where the ethyl carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fragrance Compounds: Cinnamyl ethyl carbonate is used as an intermediate in the synthesis of various fragrance compounds.
Biology:
Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties against pathogenic fungi and bacteria.
Medicine:
Drug Development: The compound is explored for its potential use in drug formulations due to its bioactive properties.
Industry:
Mecanismo De Acción
Comparación Con Compuestos Similares
Cinnamyl Methyl Carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Cinnamate: An ester of cinnamic acid and ethanol, used in flavoring and fragrance.
Methyl Cinnamate: An ester of cinnamic acid and methanol, also used in flavoring and fragrance.
Uniqueness:
Fragrance Profile: Cinnamyl ethyl carbonate has a unique fragrance profile that distinguishes it from other cinnamyl esters.
Green Chemistry Applications: Its low toxicity and high biodegradability make it a preferred choice in green chemistry applications.
Propiedades
Número CAS |
86537-61-3 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl [(E)-3-phenylprop-2-enyl] carbonate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ |
Clave InChI |
WYLLQLJZPWNHMA-RMKNXTFCSA-N |
SMILES isomérico |
CCOC(=O)OC/C=C/C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)OCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)





![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)






